Cefotaxime

説明

特性

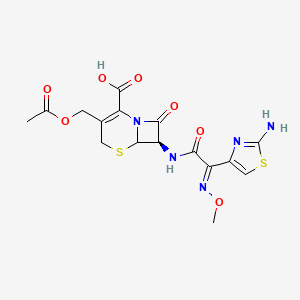

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRBEKHLDVQUJE-QSWIMTSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64485-93-4 (mono-hydrochloride salt) | |

| Record name | Cefotaxime [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022761 | |

| Record name | Cefotaxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefotaxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.46e-01 g/L | |

| Record name | Cefotaxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotaxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63527-52-6, 60846-21-1 | |

| Record name | Cefotaxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63527-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Acetyloxymethyl)-7-(((2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotaxime [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotaxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotaxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefotaxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTAXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GI8B1GK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefotaxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Acid-Base Neutralization Using Sodium Salts

The predominant method involves neutralizing this compound acid (chemical name: (6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-(acetyloxy)methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) with sodium donors. Sodium-2-ethylhexanoate has emerged as the optimal sodium source due to its high solubility in ethanol and minimal byproduct formation. The reaction follows:

This compound Acid + Sodium-2-Ethylhexanoate → this compound Sodium + 2-Ethylhexanoic Acid

Key advantages include rapid reaction completion (10 minutes vs. 2–5 hours for sodium acetate methods) and compatibility with food-grade ethanol, reducing environmental toxicity.

Solvent Systems in Crystallization

Ethanol outperforms acetone, chloroform, and ethyl acetate in crystallization efficiency. Table 1 compares solvent performance:

| Solvent | Reaction Time | Yield (%) | Purity (%) | Pharmacopeial Compliance |

|---|---|---|---|---|

| Ethanol | 10 minutes | 97.11 | 99.10 | USP, BP, JP |

| Acetone | 5 hours | 82.30 | 95.20 | USP |

| 2-Propanol | 5 hours | 78.50 | 93.80 | BP |

| Ethyl Acetate | 2 hours | 85.40 | 96.50 | EP |

Ethanol’s low toxicity and high polarity enable rapid sodium ion transfer, while its azeotropic properties facilitate water removal during drying.

Optimization of Reaction Parameters

Molar Ratio of Reactants

Stoichiometric analysis reveals a 2:3 molar ratio (this compound acid:sodium-2-ethylhexanoate) maximizes yield and purity. Suboptimal ratios cause incomplete neutralization or sodium salt precipitation:

| Molar Ratio (Acid:Sodium) | Yield (%) | Purity (%) |

|---|---|---|

| 1:1 | 37.61 | 96.41 |

| 1:2 | 84.11 | 99.94 |

| 2:3 | 97.11 | 99.10 |

Excess sodium-2-ethylhexanoate ensures complete acid neutralization but requires post-reaction ethanol washing to remove residual 2-ethylhexanoic acid.

Temperature and Time Dynamics

Room temperature (25°C) reactions achieve higher yields than chilled conditions (10°C), as shown in Table 3:

| Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| 10 | 60 minutes | 54.70 | 95.21 |

| 25 | 10 minutes | 86.69 | 102.62 |

Prolonged reaction times (>30 minutes) degrade this compound sodium, reducing purity by 2–4% due to β-lactam ring hydrolysis.

Advanced Crystallization Techniques

Seed Crystal Addition

Introducing 1% (w/w) this compound sodium seed crystals during crystallization increases yield from 86.69% to 97.11% by providing nucleation sites. This reduces amorphous phase formation, enhancing crystal lattice integrity.

Ethanol Volume Optimization

Crystallization with 150 mL ethanol per 100 g this compound acid balances solubility and precipitation kinetics:

| Ethanol Volume (mL) | Yield (%) | Purity (%) |

|---|---|---|

| 100 | 65.20 | 94.30 |

| 150 | 97.11 | 99.10 |

| 200 | 72.53 | 97.60 |

Excessive ethanol (>200 mL) dilutes the system, delaying crystal growth and entrapping solvents.

Characterization and Quality Control

Spectroscopic Validation

Fourier-transform infrared spectroscopy (FTIR) confirms key functional groups:

- β-lactam C=O stretch: 1765 cm⁻¹

- Amide I band: 1654 cm⁻¹

- Thiazole ring C-N vibration: 1512 cm⁻¹

Nuclear magnetic resonance (¹H NMR) aligns with reference standards (δ 3.65 ppm for methoxyimino group; δ 5.10 ppm for acetyloxy methyl).

Pharmacopeial Compliance Testing

Table 4 summarizes critical quality parameters:

| Parameter | USP Standard | Synthesized Product |

|---|---|---|

| Solubility in Water | Clear | Clear |

| pH (25°C) | 4.5–6.5 | 5.87 |

| Absorbance (430 nm) | <0.20 | 0.172 |

| HPLC Purity | 96–102% | 99.11% |

The product meets United States Pharmacopeia (USP), British Pharmacopeia (BP), and Japanese Pharmacopeia (JP) specifications for injectable formulations.

Comparative Analysis of Industrial Methods

Ethanol vs. Acetone/Water Systems

The ethanol-based method reduces production costs by 18–22% compared to acetone/water systems (patent WO96/20198), primarily through faster reaction times (10 minutes vs. 5 hours) and lower solvent recovery expenses.

Environmental Impact Assessment

Ethanol’s green chemistry advantages over chloroform and 2-propanol include:

- Biodegradability index: 0.98 vs. 0.45 for chloroform

- VOC emissions: 12 g/L vs. 320 g/L for ethyl acetate

- Energy consumption: 15 kWh/kg vs. 28 kWh/kg for acetone methods

化学反応の分析

Polymerization Reactions

Cefotaxime undergoes dimer and trimer formation under specific conditions, characterized by covalent bonding between molecules.

Mechanism :

-

The amino group at position 7 of one this compound molecule forms a σ bond with the 3α-carbon of another molecule .

-

This reaction produces four possible double-bond cis/trans isomers for the dimer and eight isomers for the trimer .

Structural Confirmation :

| Property | Dimer (C₃₀H₃₀N₁₀O₁₂S₄) | Trimer (C₄₆H₄₇N₁₅O₁₇S₆) |

|---|---|---|

| Molecular Weight (amu) | 850.09192 | 1,265.13888 |

| HR-MS [M+H]⁺ (m/z) | 851.08887 | 1,266.13583 |

| Major Cleavage Ions | 791.07, 747.09, 730.06 | 1,206.12, 1,162.14 |

Stereochemistry :

-

Dimer chiral centers (C6, C7, C22, C25) retain R-configurations, matching parent this compound .

-

Coupling constants (J = 4.8 Hz for H6-H7 and H22-H25) confirm β-lactam ring stability .

Metal Complexation

This compound acts as a polydentate ligand, forming stable complexes with transition metals via multiple coordination sites.

Coordination Modes :

-

Lactam carbonyl , carboxylate group , and thiazole nitrogen serve as primary binding sites .

-

Reacts with Ca(II), Cr(III), Zn(II), Cu(II), and Se(IV) to form 1:1 stoichiometric complexes .

Synthetic Protocol :

-

Dissolve this compound (1 mmol) in methanol.

-

Mix with aqueous metal chloride (1 mmol).

Characterization Data :

| Metal Ion | Complex Formula | IR ν(C=O) (cm⁻¹) | Magnetic Moment (BM) |

|---|---|---|---|

| Cu(II) | [Cu(cefotax)Cl]·3H₂O | 1,650 | 1.82 |

| Zn(II) | [Zn(cefotax)Cl]·2H₂O | 1,645 | Diamagnetic |

| Cr(III) | [Cr(cefotax)(H₂O)Cl₂]·H₂O | 1,660 | 3.75 |

Stability Against β-Lactamase

This compound’s syn-configured methoxyimino group confers resistance to enzymatic degradation.

Key Features :

-

Stereoelectronic Effects : The methoxyimino group’s orientation sterically hinders β-lactamase access to the β-lactam ring .

-

Spectral Evidence :

Reactivity in Schiff Base Formation

This compound reacts with aldehydes to form Schiff base ligands for enhanced metal chelation.

Example :

-

Salicylaldehyde Reaction :

Applications :

科学的研究の応用

Cefotaxime is a cephalosporin antibiotic used to treat a variety of bacterial infections . It functions by killing bacteria .

Common Applications

- Bacterial Infections: this compound injection is prescribed for treating infections such as pneumonia and lower respiratory tract infections, gonorrhea, meningitis, and abdominal, skin, blood, bone, joint, and urinary tract infections . It is effective against Streptococcus pneumoniae, Haemophilus influenzae, Streptococcus pyogenes, Staphylococcus aureus, and Escherichia coli .

- Surgical Prophylaxis: It can be administered before, during, and after surgical procedures, including Cesarean sections, to prevent potential infections .

- Other uses: this compound is also sometimes used to treat typhoid fever, salmonella, infectious diarrhea, food poisoning, Lyme disease, and infections resulting from dog bites .

Clinical trials and efficacy

this compound's efficacy has been evaluated in clinical trials for treating lower respiratory infections, with overall rates of bacteriologic and clinical cure at 89.9% and 93.9%, respectively . In comparative trials, this compound showed numerically greater cure rates than cefazolin . Favorable cure rates have been observed in patients with infections due to Streptococcus pneumoniae, Haemophilus influenzae, Streptococcus pyogenes, Staphylococcus aureus, and Escherichia coli, with nearly comparable responses for Proteus, Enterobacter, and Klebsiella species .

** resistance**

While generally effective, this compound has shown bacteriologic failures in some infections due to Serratia marcescens and Pseudomonas aeruginosa . Resistance to this compound in Salmonella is relatively low overall, but high proportions have been observed in specific serovars like S. Kentucky .

作用機序

Cefotaxime exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall, thereby preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Mechanistic Comparisons

R1-Side Chain and Cross-Reactivity

Ceftazidime, another third-generation cephalosporin, has a structurally similar R1 group, increasing the risk of cross-reactivity in hypersensitive individuals .

β-Lactamase Stability

Cefotaxime demonstrates superior stability against β-lactamases compared to earlier cephalosporins. Kinetic studies reveal a k2/K9 value (a measure of acylation efficiency) of 0.18 µM⁻¹s⁻¹ for this compound, higher than cephalosporin C (0.03 µM⁻¹s⁻¹) but lower than cefoxitin (0.25 µM⁻¹s⁻¹) . Fluorescence-based assays using engineered β-lactamases (e.g., PenP-E166Cf) show that this compound induces a 25% fluorescence enhancement at 10 µM, indicating strong interaction with β-lactamase active sites .

Binding to Penicillin-Binding Proteins (PBPs)

Molecular docking studies reveal that this compound forms hydrogen bonds with Thr621 and Ser448 residues of PBP3, with a binding energy of −11.28 kcal/mol. This interaction is comparable to synthetic compounds like carprofen derivatives (e.g., compound 10: −11.28 kcal/mol), which mimic this compound’s alkyl and π-alkyl interactions with PBPs .

Antimicrobial Activity

In Vitro Potency Against Gram-Negative Bacteria

This compound outperforms most cephalosporins against gram-negative pathogens. A study testing 212 gram-negative isolates reported this compound’s MIC₉₀ as ≤0.5 µg/mL, significantly lower than cephalothin (MIC₉₀ = 32 µg/mL) and cefaclor (MIC₉₀ = 16 µg/mL) .

Table 1: MIC₉₀ (µg/mL) of Selected Cephalosporins

| Compound | Gram-Negative Bacteria | Staphylococci |

|---|---|---|

| This compound | ≤0.5 | 8 |

| Cefuroxime | 1 | 16 |

| Ceftriaxone | 1 | 8 |

| Cephalothin | 32 | 2 |

Activity Against Resistant Strains

This compound’s efficacy diminishes against extended-spectrum β-lactamase (ESBL)-producing and carbapenem-resistant Enterobacteriaceae. For example, KPC-2-producing Klebsiella pneumoniae exhibits MICs ≥64 µg/mL for this compound, compared to 4 µg/mL for non-ESBL strains . The metallo-β-lactamase ElBla2 hydrolyzes this compound with a Kₘ of 15 µM, though its turnover rate (kcat = 0.12 s⁻¹) is lower than NDM-1 (kcat = 0.8 s⁻¹) .

Pharmacokinetics and Clinical Utility

Dosing and Efficacy in Critically Ill Patients

This compound’s short half-life (~1 hour) and volume of distribution (~0.3 L/kg) necessitate dosing every 6–8 hours. Continuous infusion regimens achieve higher target attainment (100% for Enterobacter spp.) compared to intermittent dosing (70%) .

Table 2: Pharmacokinetic Parameters of Third-Generation Cephalosporins

| Parameter | This compound | Ceftriaxone | Ceftazidime |

|---|---|---|---|

| Half-life (h) | 1 | 8 | 1.8 |

| Protein Binding (%) | 40 | 95 | 10 |

| Renal Excretion (%) | 60 | 40 | 80 |

Resistance and Synergistic Compounds

Novel heterocyclic compounds, such as benzothiazole derivatives (e.g., compound XIII), exhibit activity similar to this compound against Bacillus subtilis (MIC = 2 µg/mL vs. This compound’s 1 µg/mL) . These compounds leverage structural motifs like p-fluoro substituents to enhance membrane penetration.

Q & A

Basic: How can researchers determine bacterial susceptibility to cefotaxime in vitro?

Methodological Answer:

Standard protocols involve broth microdilution or agar dilution methods to measure the minimum inhibitory concentration (MIC). Clinical and Laboratory Standards Institute (CLSI) guidelines recommend using cation-adjusted Mueller-Hinton broth, inoculating bacterial suspensions at 5 × 10⁵ CFU/mL, and incubating at 35°C for 16–20 hours. Susceptibility breakpoints (e.g., ≤1 µg/mL for Enterobacterales) should align with updated CLSI criteria. For resistant strains, beta-lactamase inhibition assays (e.g., using clavulanic acid) can differentiate extended-spectrum beta-lactamase (ESBL) production .

Advanced: How can researchers resolve discrepancies in MIC values for this compound across experimental studies?

Methodological Answer:

Discrepancies often arise from variations in inoculum size , growth media composition , or pH conditions . To standardize results:

- Use internal control strains (e.g., E. coli ATCC 25922) across experiments.

- Validate MICs with Etest strips or gradient diffusion methods alongside dilution techniques.

- Apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability. Reference studies like those in TEM-1β-lactamase mutants (where selection coefficients varied with CTX concentrations) highlight the need for controlled environmental parameters .

Basic: What methodologies assess this compound stability in pharmaceutical formulations?

Methodological Answer:

Stability studies use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify this compound degradation. For example, in 0.9% NaCl solutions at 83.3 mg/mL, samples are stored at 25°C and analyzed at 0, 2, 4, and 6 hours. Degradation thresholds (>10% loss of initial concentration) indicate instability, necessitating refrigeration or reduced storage duration. Stability data should align with pharmacopeial standards (e.g., USP-NF) .

Advanced: How to design pharmacokinetic (PK) studies for this compound in critically ill patients?

Methodological Answer:

PK studies require serial sampling of plasma and cerebrospinal fluid (CSF) to calculate parameters like volume of distribution (Vd) and clearance (CL) . In meningitis patients, CSF concentrations are measured post-dose (e.g., 3.3 hours after infusion), with median Vd ~0.25 L/kg and CL ~2.5 L/h. Use non-compartmental analysis (NCA) or population PK models (NONMEM) to account for variable organ function and drug-protein binding. Retrospective multicentre studies provide benchmarks for dose adjustments .

Advanced: What experimental approaches evaluate this compound’s synergy with nanoparticles against multidrug-resistant bacteria?

Methodological Answer:

Time-kill assays and checkerboard synergy testing (FIC index ≤0.5) are used to assess combinations with nanoparticles (e.g., Ag-doped ZnO NPs). For example, this compound-conjugated chitosan-silver nanoparticles (76.95% conjugating efficiency) show enhanced bactericidal effects against MRSA and MDRE.coli. Include transmission electron microscopy (TEM) to visualize nanoparticle-bacterial membrane interactions and ROS assays to quantify oxidative stress mechanisms .

Basic: What synthetic routes are available for this compound acid preparation?

Methodological Answer:

A one-step synthesis method uses 7-aminocephalosporanic acid (7-ACA) and MEAM (methoxyimino acetyl chloride) in dimethylacetamide (DMA) solvent. Optimal conditions include a 1:1.2 molar ratio of 7-ACA to MEAM, pH 6.5–7.0 during crystallization, and reaction at −5°C for 2 hours. This method achieves >97% yield, validated via HPLC purity analysis and IR spectroscopy for functional group confirmation .

Advanced: How can evolutionary experiments model this compound resistance development?

Methodological Answer:

Serial passage assays under increasing this compound gradients (e.g., 1×MIC to 8×MIC) simulate resistance evolution. For TEM-1β-lactamase mutants, measure selection coefficients relative to ancestral strains using growth curves (AUC analysis) and whole-genome sequencing to identify mutations (e.g., E104K, G238S). Fitness trajectories at day 66 post-exposure reveal compensatory mutations restoring growth under high CTX pressure .

Basic: What mechanisms underlie this compound resistance in Gram-negative bacteria?

Methodological Answer:

Resistance primarily involves hydrolysis by ESBLs (e.g., CTX-M enzymes) or AmpC beta-lactamases , porin loss (e.g., OmpF/K in E. coli), and PBPs modification (e.g., altered PBP3 in Pseudomonas). Confirm mechanisms via PCR for resistance genes (blaCTX-M, ampC), MIC reduction with beta-lactamase inhibitors , and outer membrane permeability assays using nitrocefin .

Advanced: How to analyze collateral sensitivity patterns during this compound cycling?

Methodological Answer:

Collateral sensitivity networks map cross-resistance/susceptibility to other antibiotics (e.g., ciprofloxacin, meropenem). Use dose-response matrices to quantify growth inhibition at sub-MIC this compound levels. For example, E. coli populations evolved under CTX gradients may exhibit increased susceptibility to aztreonam due to porin dysregulation. Statistical tools like hierarchical clustering identify correlated resistance phenotypes .

Advanced: What statistical frameworks are suitable for analyzing this compound pharmacodynamic (PD) data?

Methodological Answer:

Hill-type models fit concentration-effect relationships, estimating parameters like EC₅₀ and Hill slope . For time-kill data, mechanistic PK/PD models (e.g., Emax models with adaptive resistance terms) predict bacterial regrowth. In meningitis studies, Monte Carlo simulations (10,000 iterations) assess target attainment (e.g., CSF concentrations >4×MIC for 60% dosing interval) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。